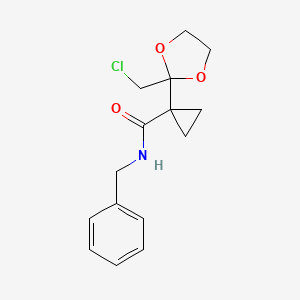
N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide: is a synthetic organic compound characterized by a cyclopropane ring attached to a carboxamide group, a benzyl group, and a dioxolane ring with a chloromethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, cyclopropane-1-carboxylic acid, and 2-chloromethyl-1,3-dioxolane.
Step 1 Formation of Cyclopropane-1-carboxamide: Cyclopropane-1-carboxylic acid is reacted with benzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form N-benzylcycloprop
生物活性
N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide (CAS No. 152719-40-9) is a synthetic compound with potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C15H18ClNO3
- Molecular Weight : 295.76 g/mol
- IUPAC Name : this compound
- Purity : >97%
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of dioxolanes have shown promising activity against various bacterial strains and fungi. The presence of the chloromethyl group is believed to enhance these properties by increasing the compound's reactivity and ability to interact with microbial targets.
Antimalarial and Antitrypanosomal Activities
A study highlighted the antimalarial and antitrypanosomal activities of structurally related compounds, demonstrating IC50 values of 1.5 nM for antimalarial activity and 12.3 nM for antitrypanosomal activity. This suggests that this compound may also possess similar bioactivities due to its structural analogies .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Key Enzymes : Compounds with dioxolane structures often inhibit essential enzymes in pathogens, disrupting their metabolic processes.
- Cell Membrane Disruption : The lipophilic nature of the benzyl group may facilitate interaction with cell membranes, leading to increased permeability and eventual cell death.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of various dioxolane derivatives, including N-Benzyl derivatives. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific strain tested.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-Benzyl-Dioxolane | 10 | Staphylococcus aureus |
| N-Benzyl-Dioxolane | 20 | Escherichia coli |
| N-Benzyl-Dioxolane | 15 | Candida albicans |
Antimalarial Activity Research
In another study focused on antimalarial compounds, N-Benzyl derivatives were synthesized and tested for their efficacy against Plasmodium falciparum. The findings indicated that modifications in the dioxolane ring significantly influenced the biological activity.
属性
IUPAC Name |
N-benzyl-1-[2-(chloromethyl)-1,3-dioxolan-2-yl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-11-15(19-8-9-20-15)14(6-7-14)13(18)17-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWXGNPUOWMVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NCC2=CC=CC=C2)C3(OCCO3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














